molecular formula C7H7BrO3 B8294689 2-(3-Bromo-2-furyl)-1,3-dioxolane

2-(3-Bromo-2-furyl)-1,3-dioxolane

Cat. No.: B8294689
M. Wt: 219.03 g/mol
InChI Key: CQSRCIILSKBLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-2-furyl)-1,3-dioxolane (CAS 28872-85-7) is a chemical compound with the molecular formula C7H7BrO3 and a molecular weight of 219.033 g/mol . This compound serves as a versatile synthetic intermediate, particularly in organic and medicinal chemistry research. The structure combines a bromo-substituted furan ring, which acts as a handle for further cross-coupling reactions, with a 1,3-dioxolane group, which is commonly used as a protecting group for aldehydes . The 1,3-dioxolane group can be cleaved under specific acidic conditions to reveal a carbonyl functionality, a transformation that is valuable in the synthesis of complex molecules . The presence of both the bromine atom and the protected aldehyde moiety makes this reagent a valuable building block for constructing more complex heterocyclic systems, such as flavones, which are of significant interest in pharmacological studies for their antibacterial properties . Researchers can leverage this compound in metal-catalyzed reactions (e.g., Suzuki or Stille coupling) to form new carbon-carbon bonds, or deprotect it to access reactive aldehyde intermediates for subsequent derivatization. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

2-(3-bromofuran-2-yl)-1,3-dioxolane

InChI

InChI=1S/C7H7BrO3/c8-5-1-2-9-6(5)7-10-3-4-11-7/h1-2,7H,3-4H2

InChI Key

CQSRCIILSKBLOI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CO2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 2-(3-Bromo-2-furyl)-1,3-dioxolane with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound 3-Bromo-2-furyl C₇H₇BrO₃ 219.04 Not provided High polarity due to furyl and acetal; bromine enhances electrophilicity
2-(2-Bromopropyl)-1,3-dioxolane 2-Bromopropyl C₆H₁₁BrO₂ 195.05 106334-26-3 Aliphatic bromine enables nucleophilic substitution
2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane 3-Bromo-2-fluorophenyl C₉H₈BrFO₂ 259.06 77771-04-1 Aromatic bromine and fluorine enhance stability and electronic effects
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane 6-Bromo-2,3-dimethoxyphenyl C₁₁H₁₃BrO₄ 301.12 Not provided Methoxy groups improve solubility; bromine aids cross-coupling

Key Observations :

  • Bromine’s position (furyl vs. phenyl vs. alkyl) dictates reactivity. Furan-based derivatives exhibit higher electrophilicity, favoring DA reactions, while alkyl-bromine derivatives undergo SN2 substitutions .
  • Fluorine and methoxy substituents enhance thermal stability and solubility, respectively .
Diels-Alder Reactivity
  • This compound: The electron-deficient furan ring (due to bromine) acts as a diene in DA reactions. Computational studies suggest a HOMO-LUMO gap of ~7.4 eV, comparable to non-brominated analogs, enabling reactions with dienophiles like acrylonitrile .
  • 2-(furan-2-yl)-1,3-dioxolane : Lacks bromine, resulting in a lower electrophilicity. Demonstrated DA reactivity with acrolein and methyl acrylate, yielding cycloadducts at 80°C .
Cross-Coupling and Catalysis
  • Brominated phenyl derivatives (e.g., 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) are used in Suzuki-Miyaura coupling, leveraging the bromine as a leaving group .
  • 2-(2-Bromoethyl)-1,3-dioxolane serves as a palladium catalyst ligand in continuous-flow systems, highlighting its role in heterogeneous catalysis .

Q & A

Q. Basic Characterization Protocol

  • Gas-Liquid Chromatography (GLC): Used to assess purity and monitor reaction progress by comparing retention times with authentic samples.
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the dioxolane ring (δ ~4.0–5.0 ppm for protons) and furyl-bromo substituents .

How does the bromine substituent influence the electronic properties of the furyl ring in Diels-Alder reactions?

Advanced Reactivity Analysis
The bromine atom acts as an electron-withdrawing group, lowering the HOMO energy of the diene (this compound). This enhances reactivity with electron-deficient dienophiles (e.g., acrylonitrile, acrolein) by reducing the HOMO-LUMO gap (ΔE ≈ 6.89–7.47 eV). Computational studies (DFT) predict regioselectivity, favoring endo stereochemistry due to secondary orbital interactions .

What strategies are effective in isolating regioisomers and stereoisomers formed during cycloaddition reactions?

Q. Advanced Separation Techniques

  • Chromatography: Column chromatography with gradient elution (hexane/ethyl acetate) separates regioisomers (ortho vs. meta) and stereoisomers (endo vs. exo).
  • Crystallization: Selective crystallization from ethanol or methanol isolates dominant stereoisomers.
  • Dynamic NMR: Monitors isomerization kinetics under varying temperatures to identify stable configurations .

How can computational methods predict the reactivity of this compound with different dienophiles?

Q. Advanced Computational Workflow

HOMO-LUMO Analysis: Calculate frontier molecular orbitals using DFT (e.g., B3LYP/6-31G*) to estimate reactivity trends. Lower gaps correlate with faster reaction rates.

Transition State Modeling: Identify favored reaction pathways (e.g., endo rule) via Gaussian or ORCA software.

Solvent Effects: Simulate solvent polarity (e.g., toluene vs. DMF) using COSMO-RS to optimize reaction conditions .

What are the optimal reaction conditions for high-yield Diels-Alder cycloadditions?

Q. Advanced Reaction Optimization

  • Temperature: 80–100°C in toluene or DMF to accelerate kinetics without decomposition.
  • Dienophile Ratio: 5-fold excess of dienophile (e.g., acrylonitrile) drives the reaction to completion.
  • Catalysis: Lewis acids (e.g., ZnCl₂) or microwave irradiation reduce activation energy and improve yields (up to 85%) .

How does the dioxolane ring enhance stability in synthetic applications?

Advanced Stability Profiling
The 1,3-dioxolane ring stabilizes the furyl-bromo moiety by reducing electrophilic susceptibility at the α-position. This prevents premature bromine displacement during storage or reaction. Stability is confirmed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

What synthetic applications exploit the bromine substituent in downstream modifications?

Q. Advanced Functionalization Pathways

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aromatic groups.
  • Nucleophilic Substitution: Bromine displacement with amines or thiols generates functionalized intermediates for drug discovery.
  • Photocatalysis: Visible-light-mediated C-Br activation enables C-C bond formation under mild conditions .

What challenges arise in scaling up the synthesis of this compound?

Q. Advanced Process Chemistry Considerations

  • Catalyst Recycling: Amberlyst-15 can be reused 3–4 times but loses activity due to pore blockage.
  • Solvent Recovery: Benzene replacement with greener solvents (e.g., cyclopentyl methyl ether) improves safety without compromising yield.
  • Purification: Distillation under reduced pressure (0.1–1 mmHg) minimizes thermal degradation of the product .

How is the compound utilized in polymer or material science research?

Advanced Material Applications
The dioxolane ring serves as a hydrolytically stable linker in:

  • Coordination Polymers: Metal-organic frameworks (MOFs) with Zn²⁺ or Cu²⁺ nodes.
  • Self-Healing Elastomers: Dynamic covalent networks via reversible acetal linkages.
  • Photoresists: UV-crosslinkable monomers for microfabrication .

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